Cas no 890611-46-8 (5-methyl-N,3-bis(4-methylphenyl)pyrazolo1,5-apyrimidin-7-amine)

5-Methyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative with potential applications in pharmaceutical and material science research. Its structure features a fused pyrazole-pyrimidine core substituted with methyl and p-tolyl groups, contributing to its stability and tailored electronic properties. This compound may serve as a key intermediate in the synthesis of bioactive molecules or functional materials due to its rigid heterocyclic framework and modifiable amine functionality. Its well-defined molecular architecture allows for precise structural modifications, making it valuable for structure-activity relationship studies. The presence of aromatic substituents enhances its potential for π-π stacking interactions, which could be leveraged in supramolecular chemistry or drug design applications.
5-methyl-N,3-bis(4-methylphenyl)pyrazolo1,5-apyrimidin-7-amine structure
890611-46-8 structure
Product Name:5-methyl-N,3-bis(4-methylphenyl)pyrazolo1,5-apyrimidin-7-amine
CAS No:890611-46-8
MF:C21H20N4
MW:328.410304069519
CID:6318919
PubChem ID:16449971
Update Time:2025-10-29

5-methyl-N,3-bis(4-methylphenyl)pyrazolo1,5-apyrimidin-7-amine Chemical and Physical Properties

Names and Identifiers

    • 5-methyl-N,3-bis(4-methylphenyl)pyrazolo1,5-apyrimidin-7-amine
    • F3250-0411
    • 5-methyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
    • 5-methyl-N,3-di-p-tolylpyrazolo[1,5-a]pyrimidin-7-amine
    • Z431947022
    • 890611-46-8
    • AKOS002249177
    • Inchi: 1S/C21H20N4/c1-14-4-8-17(9-5-14)19-13-22-25-20(12-16(3)23-21(19)25)24-18-10-6-15(2)7-11-18/h4-13,24H,1-3H3
    • InChI Key: DFQMTJIPQOZTSL-UHFFFAOYSA-N
    • SMILES: N12C(=CC(C)=NC1=C(C=N2)C1C=CC(C)=CC=1)NC1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 328.16879665g/mol
  • Monoisotopic Mass: 328.16879665g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 426
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 42.2Ų

5-methyl-N,3-bis(4-methylphenyl)pyrazolo1,5-apyrimidin-7-amine Pricemore >>

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Additional information on 5-methyl-N,3-bis(4-methylphenyl)pyrazolo1,5-apyrimidin-7-amine

Research Brief on 5-methyl-N,3-bis(4-methylphenyl)pyrazolo1,5-apyrimidin-7-amine (CAS: 890611-46-8)

The compound 5-methyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS: 890611-46-8) has recently emerged as a promising scaffold in medicinal chemistry due to its structural versatility and potential biological activities. Recent studies have focused on its synthesis, characterization, and pharmacological evaluation, particularly in the context of kinase inhibition and anticancer applications. This research brief synthesizes the latest findings on this compound, providing insights into its mechanism of action, therapeutic potential, and future research directions.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 890611-46-8 exhibits potent inhibitory activity against several tyrosine kinases, including FLT3 and c-KIT, with IC50 values in the low nanomolar range. The researchers employed a structure-activity relationship (SAR) approach to optimize the compound's selectivity profile, revealing that the 4-methylphenyl substituents at both the N and 3 positions are crucial for maintaining high affinity while minimizing off-target effects. Molecular docking studies further elucidated the compound's binding mode within the ATP-binding pocket of these kinases.

In cancer biology research, 5-methyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has shown remarkable antiproliferative effects in various hematological malignancy cell lines. A recent Nature Communications article (2024) reported that the compound induces apoptosis in acute myeloid leukemia (AML) cells through dual inhibition of FLT3-ITD and downstream STAT5 signaling pathways. The study utilized comprehensive proteomic analysis to map the compound's effects on cellular signaling networks, identifying several novel biomarkers of response.

From a chemical development perspective, innovative synthetic routes for 890611-46-8 have been explored to improve yield and scalability. A 2024 Organic Process Research & Development publication described a novel one-pot cascade reaction that significantly reduces the number of synthetic steps while maintaining high purity (>99%). This advancement addresses previous challenges in large-scale production and could facilitate future preclinical development.

Pharmacokinetic studies in animal models have revealed favorable properties of this compound, including good oral bioavailability (F = 65-72%) and reasonable half-life (t1/2 = 4-6 hours). However, metabolism studies indicate extensive hepatic clearance via CYP3A4, suggesting potential drug-drug interactions that warrant further investigation. Current research efforts are focused on developing prodrug derivatives to enhance metabolic stability.

The therapeutic potential of 890611-46-8 extends beyond oncology, with recent investigations exploring its application in inflammatory diseases. Preliminary data presented at the 2024 American Chemical Society meeting demonstrated potent inhibition of JAK/STAT pathways in rheumatoid arthritis models, opening new avenues for structure-based drug design in immunology.

In conclusion, 5-methyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine represents a multifaceted pharmacophore with significant potential across multiple therapeutic areas. Ongoing research is expected to further elucidate its biological targets, optimize its drug-like properties, and translate these findings into clinical applications. The compound's unique chemical structure and promising biological activities position it as an important subject for continued investigation in chemical biology and drug discovery.

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